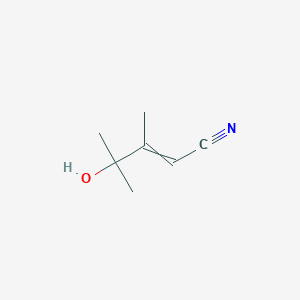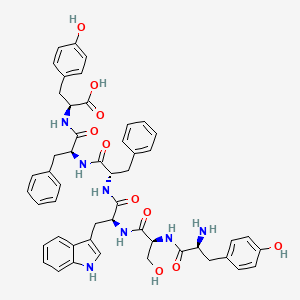![molecular formula C13H18N2O3S B14213765 3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid CAS No. 720699-35-4](/img/structure/B14213765.png)
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the indole product . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in various biological processes and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-1H-indole-3-yl derivatives: Known for their diverse biological activities.
Uniqueness
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid is unique due to its specific structure, which combines an indole moiety with a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
720699-35-4 |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,18)9-3-7-14-8-6-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,14-15H,3,6-9H2,(H,16,17,18) |
Clave InChI |
NCXBZLPRPSQFKP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14213694.png)

![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)
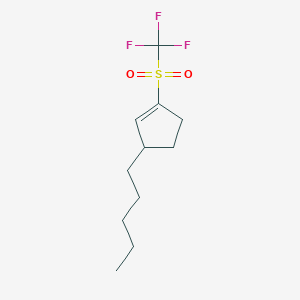

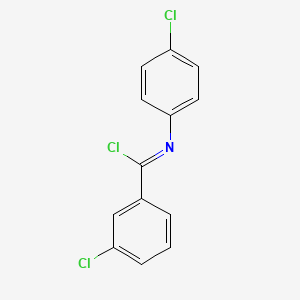
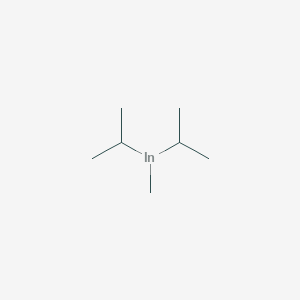
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
